molecular formula C13H19N3O3S B183700 Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- CAS No. 88858-84-8

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-

Cat. No.: B183700
CAS No.: 88858-84-8
M. Wt: 297.38 g/mol
InChI Key: FIFVSQIZNIIPJZ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- (hereafter referred to as Compound 35) is a sulfonamide derivative featuring a 4-methylpiperazine moiety linked via a sulfonyl group to an acetamide-substituted phenyl ring. This compound has demonstrated significant analgesic activity, outperforming or matching paracetamol in preclinical models . Its structure-activity relationship (SAR) is defined by the sulfonamide bridge and the 4-methylpiperazinyl group, which contribute to its pharmacological profile.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)20(18,19)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFVSQIZNIIPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354145
Record name Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88858-84-8
Record name Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of 4-Methylpiperazine

The sulfonylation reaction forms the sulfonyl bridge between the phenyl ring and the piperazine moiety. A key intermediate, 4-(chlorosulfonyl)acetanilide , is prepared by treating acetanilide with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours). This intermediate is then reacted with 4-methylpiperazine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (sulfonyl chloride to 4-methylpiperazine)

  • Base : Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize HCl byproducts.

  • Temperature : 0–25°C to prevent side reactions.

  • Reaction Time : 4–6 hours.

The reaction yields 4-[(4-methylpiperazin-1-yl)sulfonyl]acetanilide with a purity of >90% after recrystallization from ethanol/water mixtures.

Cyclization and Purification Strategies

Cyclization via Nucleophilic Substitution

In alternative routes, cyclization is achieved by reacting 4-aminophenylsulfonyl chloride with 4-methylpiperazine, followed by acetylation of the aniline group. This method avoids the use of chlorosulfonic acid, reducing corrosion risks.

Key Parameters :

  • Solvent : Toluene or xylene at reflux (120–130°C).

  • Catalyst : N,N-diisopropylamine acts as both a base and solvent, enhancing reaction efficiency.

  • Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).

Hydrolysis and Final Product Isolation

The hydrolysis of intermediates to yield the final acetamide derivative is critical for achieving high purity. Acidic hydrolysis using aqueous hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) is preferred over alkaline conditions to minimize decomposition.

Hydrolysis Conditions :

ParameterOptimal Range
Acid Concentration6M H₂SO₄ or 48% HBr
Temperature80–85°C
Time3–5 hours
Byproduct RecoveryBenzylamine recycling

Post-hydrolysis, the product is isolated via solvent extraction (dichloromethane/water) and crystallized from isopropanol to achieve >99% purity.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed for sulfonylation, reducing reaction times by 50% compared to batch processes. Key advancements include:

  • Catalytic Recycling : Recovery of 4-methylpiperazine via distillation from reaction mixtures.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Data Tables

Table 1: Comparison of Sulfonylation Methods

MethodSolventBaseYield (%)Purity (%)
Chlorosulfonic AcidDCMTEA7892
Direct CyclizationTolueneDIPEA8595
Flow ReactorCPMENone9097

Table 2: Hydrolysis Conditions and Outcomes

Acid UsedTemperature (°C)Time (h)Yield (%)
6M H₂SO₄80488
48% HBr85392
8M HCl70575

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein binding.

    Medicine: Explored for its analgesic, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cell membrane receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Analgesic and Anti-Hypernociceptive Sulfonamides

Key analogs include:

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (Compound 36): Replaces the 4-methylpiperazinyl group with a diethylsulfamoyl moiety. While less potent than Compound 35 in analgesia, it exhibits anti-hypernociceptive activity, particularly in inflammatory pain models .
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) : Lacks the 4-methyl group on piperazine. This modification reduces analgesic efficacy but retains anti-inflammatory properties .

Table 1: Pharmacological Comparison of Sulfonamide Analogs

Compound Substituent Activity Profile Efficacy vs. Paracetamol
35 4-Methylpiperazinyl Analgesic Superior/Comparable
36 Diethylsulfamoyl Anti-Hypernociceptive (Inflammatory) Moderate
37 Piperazinyl (unsubstituted) Anti-Hypernociceptive Lower

Antitubercular and Antimicrobial Derivatives

Several analogs prioritize antimicrobial activity over analgesia:

  • N4-Acetylsulfamethazine (Compound 5) : Features a 4,6-dimethylpyrimidinyl group. This compound is a sulfonamide antibiotic derivative with antitubercular activity , though its efficacy in pain models is undocumented .
  • N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (Compound 15): Incorporates a 3-chloro-4-methoxyphenyl group, enhancing antitubercular potency. Its melting point (227°C) and FTIR data (e.g., 1680 cm⁻¹ for CONH) suggest stable crystalline packing .

Table 2: Structural and Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Spectral Features (FTIR)
35 C₁₃H₁₈N₃O₃S 142 (dec) 1681 cm⁻¹ (CONH), 1163 cm⁻¹ (SO₂NH)
15 C₁₅H₁₅ClN₂O₄S 227 1680 cm⁻¹ (CONH), 1144 cm⁻¹ (SO₂NH)
5 C₁₄H₁₆N₄O₄S Not reported Data not available

Piperazine-Modified Derivatives

Variations in the piperazine ring significantly alter bioactivity:

  • N-{4-[(4-{[4-(2-Pyrimidinyl)-1-piperazinyl]carbonyl}-1-piperidinyl)sulfonyl]phenyl}acetamide () : Incorporates a pyrimidinyl-piperazine-carbonyl group, suggesting dual targeting (e.g., kinase inhibition or receptor modulation) .

Physicochemical and Metabolic Considerations

  • 2-(4-Bromo-3-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (): A bromo-methylphenoxy substituent increases steric bulk (density ~1.42 g/cm³), which may limit oral bioavailability .

Biological Activity

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a piperazinyl group which enhances its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Overview of the Compound

  • IUPAC Name : N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
  • Molecular Formula : C13H19N3O3S
  • CAS Number : 88858-84-8
  • Molecular Weight : 297.37 g/mol

The biological activity of Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- primarily involves its interaction with specific enzymes and receptors. The sulfonyl group in the compound is known to form strong interactions with amino acid residues in active sites of enzymes, leading to inhibition of their activity. Additionally, it may modulate signal transduction pathways by interacting with cell membrane receptors.

1. Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. It has been evaluated in various animal models for its ability to reduce pain and inflammation, demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticonvulsant Activity

A study conducted by Kaminski et al. (2015) explored the anticonvulsant properties of related compounds, suggesting that derivatives with similar piperazinyl structures may provide protection against seizures in animal models . The study reported that certain derivatives showed significant activity in the maximal electroshock (MES) test, indicating potential for further development as anticonvulsant agents.

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural similarity to other sulfonamide antibiotics suggests potential effectiveness against various bacterial strains. Preliminary studies have shown promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
Acetamide, N-[4-(4-aminophenyl)sulfonyl]phenyl]StructureModerate analgesic effectsLacks piperazinyl group
Acetamide, N-[4-(1,1-dimethylethyl)phenyl]StructureMinimal anti-inflammatory effectsContains tert-butyl group

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- stands out due to the presence of the piperazinyl group which enhances its interaction with biological targets compared to its analogs.

Case Study: Anticonvulsant Activity

In a study assessing various piperazine derivatives for anticonvulsant activity, it was found that compounds similar to Acetamide exhibited varying degrees of efficacy in MES tests. The structure-activity relationship (SAR) highlighted that lipophilicity played a crucial role in the distribution and effectiveness of these compounds in the central nervous system (CNS) .

Research Findings on Antimicrobial Efficacy

Recent investigations into the antimicrobial properties of sulfonamide derivatives have shown that compounds with a sulfonamide functional group can exhibit significant antibacterial activity against strains like Staphylococcus aureus. The MIC values for some derivatives were reported between 3.12 and 12.5 μg/mL .

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